![molecular formula C8H8F3NO3 B6258236 ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate CAS No. 256471-34-8](/img/structure/B6258236.png)
ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
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Overview
Description
“3-Methyl-5-(trifluoromethyl)pyrazole” is a pyrazole derivative . It has a molecular formula of C5H5F3N2, an average mass of 150.102 Da, and a monoisotopic mass of 150.040482 Da .
Synthesis Analysis
1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(trifluoromethyl)pyrazole” consists of a five-membered ring containing two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Chemical Reactions Analysis
“3-Methyl-5-(trifluoromethyl)pyrazole” is a reagent used in the preparation of (fluoromethyl)pyrazole via microwave-assisted Stille coupling .
Physical And Chemical Properties Analysis
The physical form of “3-Methyl-5-(trifluoromethyl)pyrazole” is a powder .
Scientific Research Applications
Synthesis of Functionalized Pyrazoles
This compound plays a significant role in the synthesis of functionalized pyrazoles . The regioselective synthesis of 3/5-trifluoromethyl pyrazole derivatives is an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals . The compound is used in the reaction with methyl hydrazine hydrochloride, which is scaled to provide access to the desired compounds .
Biological Activities
Pyrazoles, including those derived from this compound, are considered privileged scaffolds in medicinal chemistry . They have a broad spectrum of biological activities, making the pyrazole ring an interesting class in drug discovery .
Synthesis of Heteroannulated Derivatives
The compound is also used in the synthesis of heteroannulated derivatives . These derivatives have been the focus of recent research due to their applications as biologically active moieties .
Tautomer Preference
The introduction of the trifluoromethyl group in the compound switches the preference to a specific tautomer . This property can be leveraged in the design and synthesis of new compounds .
Mechanism of Action
While the specific mechanism of action for “ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate” is not available, a similar compound, Lotilaner, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFGKAUENFMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate | |
CAS RN |
256471-34-8 |
Source
|
Record name | ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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